eIF4A3-IN-7

eIF4A3 ATP-binding site allosteric inhibition

Isolating eIF4A3-specific phenotypes requires a probe that avoids pan-eIF4A inhibition. Unlike broad rocaglates (CR-1-31-B) or ATP-competitive analogs (eIF4A3-IN-8), eIF4A3-IN-7 is a structurally distinct rocaglate-related inhibitor developed per WO2019161345A1 for eIF4A3-targeted cancer research. - **Target**: eIF4A3 (DEAD-box RNA helicase), EJC/NMD pathways - **Distinction**: Non-ATP-competitive, non-allosteric (classical); avoids pan-eIF4A1/2 cross-reactivity - **Application**: Exact patent-matching compound (Compound 8) for assay replication

Molecular Formula C26H25NO7
Molecular Weight 463.5 g/mol
Cat. No. B12421567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-7
Molecular FormulaC26H25NO7
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)O)C5=CC=CC=C5)C(=O)N)O)O
InChIInChI=1S/C26H25NO7/c1-32-17-12-18(33-2)22-19(13-17)34-26(15-8-10-16(28)11-9-15)21(14-6-4-3-5-7-14)20(24(27)30)23(29)25(22,26)31/h3-13,20-21,23,28-29,31H,1-2H3,(H2,27,30)/t20-,21-,23-,25+,26+/m1/s1
InChIKeyCBOHUZROGYCRQJ-VRFYTPIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

eIF4A3-IN-7: eIF4A3 Inhibitor for Cancer Research


eIF4A3-IN-7 is a small-molecule inhibitor targeting eukaryotic initiation factor 4A3 (eIF4A3), an ATP-dependent DEAD-box RNA helicase essential for exon junction complex (EJC) assembly and nonsense-mediated mRNA decay (NMD) regulation. The compound is identified as a potent eIF4A3 inhibitor with a molecular formula of C₂₆H₂₅NO₇ and a molecular weight of 463.48 g/mol . The primary disclosure of eIF4A3-IN-7 originates from patent WO2019161345A1 (Compound 8), which describes its utility in studying cancer and dysproliferative diseases [1]. This compound represents a distinct chemical series within the eIF4A3 inhibitor class, derived from the cyclopenta[b]benzofuran scaffold that defines this patent family's molecular architecture.

1 Patent-characterized eIF4A3 probe for cancer and dysproliferative disease research models
2 Rocaglate-related chemical series distinct from ATP-competitive and allosteric eIF4A3 inhibitors
3 Supports NMD, EJC assembly, and RNA metabolism functional studies

eIF4A3-IN-7: Substitution Risks with Other Inhibitors


The eIF4A3 inhibitor class exhibits substantial heterogeneity in binding mechanisms, selectivity profiles, and functional outcomes. eIF4A3-IN-1 (IC₅₀ = 0.26 μM) and eIF4A3-IN-2 (IC₅₀ = 110 nM) bind to an allosteric, non-ATP-binding site and show cellular NMD inhibition only at high concentrations (10 μM and 3 μM, respectively) [1]. In contrast, eIF4A3-IN-7 is documented to bind the ATP-binding site of eIF4A3, preventing ATP hydrolysis essential for helicase activity . The silvestrol analog series (eIF4A3-IN-9 through -IN-18) functions via eIF4F translation complex disruption with EC₅₀ values in the low nanomolar range, representing a mechanistically distinct approach [2]. These divergent binding sites and mechanisms preclude simple substitution without altering experimental conclusions. Procurement decisions must therefore be guided by the specific mechanistic question under investigation rather than merely the nominal target class.

Chemical scaffold divergence

Rocaglate-related scaffold may yield different potency and selectivity compared to ATP-competitive or allosteric chemotypes.

Mechanism mismatch

Likely modulation of eIF4A3-RNA interaction differs from ATP-pocket binding; phenotypic readouts may not transfer across inhibitor classes.

Selectivity profile gap

Pan-eIF4A inhibitors (e.g., CR-1-31-B) cannot isolate eIF4A3-specific phenotypes; eIF4A3-IN-7 is claimed for eIF4A3-selective applications.

eIF4A3-IN-7: Comparative Selectivity and Mechanism Evidence


Structural Differentiation from eIF4A3-IN-2

eIF4A3-IN-7 selectively binds to the ATP-binding site of eIF4A3, directly preventing ATP hydrolysis necessary for helicase activity . This contrasts with eIF4A3-IN-1 and eIF4A3-IN-2, which bind to a non-ATP, allosteric region of eIF4A3 and inhibit ATPase and helicase activities via a distinct, noncompetitive mechanism [1]. The binding site divergence implies different conformational effects on the eIF4A3 protein and distinct downstream functional consequences for EJC assembly and NMD.

Structural differentiation
Head-to-head
eIF4A3-IN-7 C26H25NO7, MW 463.48
eIF4A3-IN-2 C25H19Br2ClN4O2, MW 602.7
ΔMW 139.22 Da
Distinct chemical series eliminates interchangeability assumption
Independent characterization required for each scaffold
eIF4A3 ATP-binding site allosteric inhibition helicase activity

Patent-Validated Target Engagement

eIF4A3-IN-7 belongs to a cyclopenta[b]benzofuran chemical series disclosed in patent WO2019161345A1 . This scaffold is structurally distinct from the silvestrol-derived series represented by eIF4A3-IN-9 through -IN-18, which disrupt eIF4F translation complex assembly [1]. For instance, eIF4A3-IN-17 exhibits EC₅₀ values of 0.9 nM (myc-LUC), 15 nM (tub-LUC), and 1.8 nM (MBA-MB-231 growth inhibition), indicating potent disruption of cap-dependent translation initiation [2]. The cyclopenta[b]benzofuran scaffold of eIF4A3-IN-7 is associated with direct eIF4A3 inhibition rather than eIF4F complex disruption.

Target engagement validation
Cross-study
eIF4A3-IN-7 Patent-documented target engagement; specific IC50 not publicly disclosed
eIF4A3-IN-2 ATPase IC50 110 nM (noncompetitive)
Supports eIF4A3-IN-7 as a characterized probe with documented target engagement
Verify potency and selectivity under your assay conditions
cyclopen[b]benzofuran silvestrol analog chemical scaffold eIF4F complex

Mechanistic Distinction from ATP-Competitive eIF4A3-IN-8

eIF4A3-IN-7 is reported to exhibit high specificity for eIF4A3 without activity against eIF4A2 . This selectivity profile contrasts with compounds like eIF4A3-IN-5 and eIF4A3-IN-6, which inhibit both eIF4AI and eIF4AII isoforms (pan-eIF4A inhibitors) [1]. eIF4A3-IN-1q, an orally available eIF4A3 inhibitor (IC₅₀ = 0.14 μM), demonstrates no activity against eIF4A1, eIF4A2, BRR2, or DHX29 (IC₅₀ >100 μM), establishing a selectivity benchmark . The isoform-specific inhibition of eIF4A3-IN-7 reduces confounding effects from eIF4A1/A2 inhibition in cellular assays.

Mechanism class inference
Class-level
Rocaglate-related series likely modulates eIF4A3-RNA interaction; distinct from ATP-competitive and allosteric probes.
Mechanism class may influence NMD and EJC assay outcomes
Confirmatory mechanistic profiling recommended
selectivity eIF4A isoforms eIF4AI eIF4AII off-target

Pharmacokinetic Suitability: LogP and Physicochemical Profile for Oral Bioavailability Studies

eIF4A3-IN-7 exhibits a calculated LogP of 1.9 and contains 5 hydrogen bond donors and 7 hydrogen bond acceptors . These physicochemical parameters are consistent with compounds in patent WO2019161345A1 that were designed for oral bioavailability [1]. In comparison, many silvestrol analogs possess more complex structures with higher molecular weights and different solubility profiles that may limit oral absorption. The cyclopenta[b]benzofuran series represented by eIF4A3-IN-7 was specifically optimized for favorable drug-like properties including oral bioavailability.

LogP oral bioavailability physicochemical properties in vivo

eIF4A3-IN-7: Research and Procurement Applications


Cancer and Dysproliferative Disease Research

eIF4A3-IN-7 is optimally suited for experiments designed to dissect the ATP-dependent helicase function of eIF4A3. Its selective binding to the ATP-binding site enables direct interrogation of ATP hydrolysis's role in EJC assembly and RNA unwinding, without the confounding effects of allosteric modulation observed with eIF4A3-IN-1 or eIF4A3-IN-2. Researchers should employ this compound when the experimental question specifically concerns ATP-competitive inhibition of eIF4A3.

Rocaglate-Related Chemical Probe Studies

Given its favorable physicochemical profile (LogP = 1.9; HBD = 4; HBA = 7) and its origin in a patent series specifically designed for oral bioavailability [1], eIF4A3-IN-7 is the recommended eIF4A3 inhibitor for preclinical in vivo studies requiring oral dosing. The cyclopenta[b]benzofuran scaffold offers superior drug-like properties compared to many silvestrol-derived eIF4A3 inhibitors, making this compound particularly valuable for PK/PD and efficacy studies in animal models.

Differentiating eIF4A3-Specific from Pan-eIF4A Phenotypes

For studies aiming to attribute functional outcomes specifically to eIF4A3 rather than the broader eIF4A family, eIF4A3-IN-7's reported high specificity for eIF4A3 over eIF4A2 makes it a superior tool compound compared to pan-eIF4A inhibitors such as eIF4A3-IN-5 and eIF4A3-IN-6. This selectivity is critical when investigating eIF4A3's unique roles in NMD, RNA splicing regulation, and EJC-dependent processes without interference from eIF4A1 or eIF4A2 inhibition.

Replication of Patent-Validated Protocols

Cancer cells with high mutational burden and premature termination codons exhibit dependence on NMD for survival . eIF4A3-IN-7, as a potent eIF4A3 inhibitor, is positioned for use in cancer models where NMD inhibition is hypothesized to induce synthetic lethality. The compound's disclosed application in cancer and dysproliferative disease research [1] supports its prioritization for studies investigating NMD addiction in tumor types with high mutation rates or specific splicing abnormalities.

Application
Selection Property
Validation Focus
Cancer and dysproliferative disease research models
Patent-characterized probe for eIF4A3-dependent models
Anti-proliferative endpoint review per patent protocols
Rocaglate SAR and chemical probe studies
Structurally distinct rocaglate-related series
eIF4A3 selectivity vs pan-eIF4A activity profile
eIF4A3-specific phenotype dissection
Claimed eIF4A3-selective inhibitor
EJC assembly and NMD regulation endpoints
Patent protocol replication
Exact compound from WO2019161345A1 (Compound 8)
Target engagement and potency revalidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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